4-Methyl-3-(2,2,2-trichloroethyl)phenol
Description
Properties
CAS No. |
42203-95-2 |
|---|---|
Molecular Formula |
C9H9Cl3O |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
4-methyl-3-(2,2,2-trichloroethyl)phenol |
InChI |
InChI=1S/C9H9Cl3O/c1-6-2-3-8(13)4-7(6)5-9(10,11)12/h2-4,13H,5H2,1H3 |
InChI Key |
CTYFAVIJZRCVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenol can be achieved through various methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction efficiency. The final product is often purified using techniques like fractional distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2,2,2-trichloroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Methyl-3-(2,2,2-trichloroethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenol involves its interaction with biological molecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogues
Chlorinated Methylphenols
4-Chloro-2-methylphenol
- CAS : 1570-64-5 ()
- Structure : Chlorine at the 4-position, methyl at the 2-position.
- Properties : Higher water solubility (log P ~2.3) compared to the target compound due to fewer hydrophobic substituents. Widely studied for environmental persistence and toxicity in the OECD SIDS program ().
- Applications : Used as a biocide and intermediate in agrochemicals.
4-Chloro-3-methylphenol
Ethyl-Substituted Phenols
4-Chloro-3-ethylphenol
- CAS: Not explicitly listed ().
- Structure : Chlorine at the 4-position, ethyl at the 3-position.
- Synthesis: Produced via chlorination of 3-ethylphenol ().
- Applications : Demonstrated bioactivity in muscle cell studies (). The ethyl group provides moderate steric hindrance but lacks the electron-withdrawing effects of trichloroethyl.
Trichloroethyl-Substituted Analogues
[4-Methyl-3-(2,2,2-Trichloroethyl)phenyl] 4-Methoxybenzoate
Other Haloalkyl Phenols
2,2,2-Trichloroethyl-Substituted Biphenyl Sulfates
Structural and Functional Analysis
Substituent Effects
- Trichloroethyl vs.
- Chlorine Position: Para-chlorination (as in 4-chloro-3-methylphenol) enhances antimicrobial activity, whereas meta-substitution (as in the target compound) may alter binding affinity in biological systems .
Physico-Chemical Properties
aTCP: Trichloroethylphenol
Q & A
Q. What are the common synthetic routes for 4-Methyl-3-(2,2,2-trichloroethyl)phenol, and what experimental considerations ensure regioselectivity?
Answer: Synthesis typically involves Pd-catalyzed C–H functionalization to introduce the trichloroethyl group. Key steps include:
Directing Group Strategy : A phenolic hydroxyl group can act as a directing group, enabling Pd(II) to activate the adjacent C–H bond. For example, the trichloroethyl moiety may be introduced via oxidative Heck coupling or cross-coupling reactions using 2,2,2-trichloroethyl halides .
Reaction Optimization :
- Catalyst System : Pd(OAc)₂ with ligands like BrettPhos enhances selectivity .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve yield.
- Oxidants : Ag₂O or Cu(OAc)₂ are often used to regenerate Pd(II).
Q. Critical Considerations :
- Regioselectivity : Steric and electronic effects of the methyl group on the phenol ring influence the site of C–H activation. Computational modeling (DFT) can predict activation barriers .
- Side Reactions : Competing pathways (e.g., over-oxidation) are minimized by controlling reaction time and stoichiometry.
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Selectivity | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂/BrettPhos | Ag₂O, DMF, 90°C | 78 | >95% | |
| Direct Halogenation | FeCl₃, CH₂Cl₂ | 45 | 60% |
Q. How can derivatization-GC/MS be optimized for quantifying this compound in biological matrices?
Answer: Derivatization with 2,2,2-trichloroethyl chloroformate enhances volatility and detection sensitivity:
Reaction Conditions :
- pH : Adjust to 8–9 (using NaHCO₃) to deprotonate the phenolic -OH for efficient acylation .
- Time/Temperature : 30 min at 60°C ensures complete derivatization.
GC/MS Parameters :
- Column : DB-5MS (30 m × 0.25 mm ID, 0.25 µm film).
- Temperature Program : 50°C (1 min) → 20°C/min → 280°C (5 min).
- Ionization : Electron impact (70 eV), monitoring m/z fragments (e.g., 214, 216 for chlorine isotopes).
Q. Validation Metrics :
- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL in plasma .
- Recovery : 85–95% in urine and hair samples after solid-phase extraction .
Advanced Research Questions
Q. How do mechanistic studies inform the optimization of Pd-catalyzed C–H trichloroethylation?
Answer: Mechanistic insights are derived from:
Kinetic Isotope Effects (KIE) : KIE >1 indicates C–H cleavage is rate-limiting.
Computational Modeling : DFT calculations reveal transition states and electronic effects of substituents (e.g., methyl vs. nitro groups) .
Catalyst Speciation : In situ XAS identifies active Pd species (e.g., Pd(II)/Pd(IV) cycles) .
Key Finding : Electron-deficient aryl rings accelerate C–H activation but may reduce catalyst turnover due to stronger Pd–substrate binding.
Q. What methodologies assess the environmental persistence and ecotoxicity of chlorinated phenolic compounds?
Answer:
Biodegradation Assays :
- OECD 301D : Closed-bottle test measures aerobic degradation in water. This compound shows <20% degradation in 28 days, indicating persistence .
Ecotoxicology :
Q. Table 2: Environmental Parameters
| Parameter | Value | Method | Ref. |
|---|---|---|---|
| Biodegradation (28 days) | 18% | OECD 301D | |
| LC₅₀ (Daphnia magna) | 2.5 mg/L | OECD 202 | |
| BCF (predicted) | 650 L/kg | EPI Suite |
Q. How do substituent variations on the phenol ring influence bioactivity?
Answer: Structure-Activity Relationship (SAR) studies reveal:
Trichloroethyl Group : Enhances lipophilicity and membrane permeability but reduces solubility.
Methyl Substitution : At the 4-position, it sterically shields the phenolic -OH, reducing metabolic glucuronidation .
Electron-Withdrawing Groups : Nitro or chloro substituents at the 5-position increase antibacterial potency (MIC = 8 µg/mL vs. S. aureus) .
Q. Table 3: SAR of Trichloroethylphenol Derivatives
| Substituent Position | Group | MIC (S. aureus) | logP |
|---|---|---|---|
| 3- | -NO₂ | 8 µg/mL | 4.1 |
| 4- | -CH₃ | 16 µg/mL | 3.8 |
| 5- | -Cl | 12 µg/mL | 4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
